molecular formula C9H11NS2 B3434649 Lead(2+) ethylphenyldithiocarbamate CAS No. 13074-40-3

Lead(2+) ethylphenyldithiocarbamate

Cat. No.: B3434649
CAS No.: 13074-40-3
M. Wt: 197.3 g/mol
InChI Key: BDSYEKLSEKMQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lead(2+) ethylphenyldithiocarbamate is a metal-organic compound with the molecular formula C9H11NS2 and serves as a versatile reagent in advanced research . Its primary research value lies in its application as a single-source precursor (SSP) for the synthesis of lead sulfide (PbS) nanomaterials . This compound undergoes clean thermal decomposition at moderate temperatures (250-400°C) to produce high-purity, phase-controlled PbS thin films with a face-centered cubic (fcc) crystal structure, as confirmed by powder X-ray diffraction . The resulting thin films exhibit a well-defined cubic morphology and optical band gaps that can be tuned (e.g., 0.72-0.77 eV) from the bulk value of 0.41 eV, making them highly relevant for optoelectronic devices such as photovoltaic cells, photodetectors, and sensors . The compound's functionality is derived from the dithiocarbamate ligand, a soft sulfur donor known for its strong metal-binding capacity due to the presence of two-electron donor sulfur atoms that form stable complexes . This mechanism is central to its role in materials science. Beyond its use in nanomaterials, dithiocarbamates, as a class of compounds, are widely exploited for their metal-chelating properties in various fields, including as fungicides in agriculture and as investigational agents in biomedical research for metal chelation . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13074-40-3

Molecular Formula

C9H11NS2

Molecular Weight

197.3 g/mol

IUPAC Name

ethyl(phenyl)carbamodithioic acid

InChI

InChI=1S/C9H11NS2/c1-2-10(9(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12)

InChI Key

BDSYEKLSEKMQDH-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=S)S

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)S

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Lead 2+ Ethylphenyldithiocarbamate

Strategies for the Preparation of the N-Ethyl-N-Phenyldithiocarbamate Ligand

The N-ethyl-N-phenyldithiocarbamate ligand is typically synthesized through the reaction of a secondary amine, N-ethyl-N-phenylamine (also known as N-ethylaniline), with carbon disulfide in the presence of a base. wikipedia.org This reaction is a common method for the preparation of dithiocarbamate (B8719985) salts. nih.gov

A general procedure involves the dropwise addition of carbon disulfide to a solution of N-ethyl-N-phenylamine in a suitable solvent, often an alcohol-water mixture, while maintaining a low temperature (0–5°C). A base, such as sodium hydroxide (B78521) or ammonia (B1221849) solution, is used to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. nih.govresearchgate.net The choice of base can influence the resulting salt; for instance, using sodium hydroxide yields sodium N-ethyl-N-phenyldithiocarbamate, while using ammonia solution produces the ammonium (B1175870) salt. researchgate.netnih.gov

The reaction can be summarized as follows: C₆H₅(C₂H₅)NH + CS₂ + NaOH → C₆H₅(C₂H₅)NCS₂Na + H₂O

The resulting ligand salt, often a pale yellow solid, can then be isolated and purified, typically by filtration and washing with a cold solvent like ethanol (B145695) or diethyl ether. nih.govnih.govorientjchem.org

Synthesis Protocols for Lead(2+) Ethylphenyldithiocarbamate Complexes

The synthesis of this compound complexes generally involves the reaction of the pre-formed N-ethyl-N-phenyldithiocarbamate ligand with a lead(II) salt. orientjchem.org

The most common method for synthesizing this compound is through a direct precipitation or metathesis reaction. wikipedia.org In this approach, a solution of a soluble lead(II) salt, such as lead(II) chloride or lead(II) acetate, is added to a solution of the N-ethyl-N-phenyldithiocarbamate salt (e.g., sodium or ammonium salt). nih.govorientjchem.org The reaction typically results in the immediate precipitation of the this compound complex, which is generally insoluble in the reaction medium. orientjchem.org

The general reaction is: Pb²⁺(aq) + 2 [C₆H₅(C₂H₅)NCS₂]⁻(aq) → Pb[S₂CN(C₂H₅)(C₆H₅)]₂(s)

The reaction is often carried out in a suitable solvent, such as ethanol or a mixture of ethanol and chloroform. orientjchem.org The resulting precipitate, a yellowish solid, is then collected by filtration, washed with a solvent like cold ethanol, and dried. orientjchem.org

Ligand exchange, or ligand substitution, is a process where one ligand in a complex is replaced by another. savemyexams.com In the context of this compound synthesis, this could involve reacting a lead(II) complex with a different ligand with a solution containing the N-ethyl-N-phenyldithiocarbamate ligand. The driving force for this reaction is the formation of a more stable complex. savemyexams.com While less common for the initial synthesis of this compound, ligand exchange principles are fundamental in coordination chemistry and can be applied to modify existing complexes. For instance, introducing a stronger chelating agent could potentially displace the ethylphenyldithiocarbamate ligands.

Electron paramagnetic resonance (EPR) spectroscopy has been utilized to study ligand exchange reactions in similar dithiocarbamate complexes, such as those of copper(II), to determine the equilibrium constants and thermodynamic parameters of the exchange process. nih.gov

The choice of solvent can significantly impact the synthesis of lead(II) complexes. mdpi.com The solvent can influence the solubility of reactants and products, the reaction rate, and even the crystalline structure of the final product. In some cases, solvent molecules can act as ancillary ligands, coordinating to the metal center and affecting the dimensionality and properties of the resulting complex. mdpi.com For instance, the use of water as a solvent can lead to the incorporation of water molecules into the crystal structure of lead(II) benzoate (B1203000) complexes, altering their structure from a one-dimensional polymer to a molecular structure. mdpi.com

In the synthesis of lead(II) dithiocarbamate complexes, solvents like ethanol, chloroform, and water have been employed. nih.govorientjchem.org The use of water as a solvent has been reported to be environmentally friendly and can lead to high yields in the synthesis of lead diethyldithiocarbamate (B1195824). nih.gov The choice of solvent can also be critical in subsequent applications, such as the formation of thin films from the synthesized complex. nih.gov

Reaction Mechanism Elucidation during Complex Formation

The formation of metal dithiocarbamate complexes involves the coordination of the two sulfur atoms of the dithiocarbamate ligand to the metal center, forming a chelate ring. orientjchem.org Dithiocarbamate ligands are considered soft donors and exhibit a strong affinity for soft metal ions like lead(II). wikipedia.org

The reaction mechanism for the formation of this compound involves the nucleophilic attack of the dithiocarbamate anion on the lead(II) ion. The two sulfur atoms of the ligand act as a bidentate chelating agent, forming a stable four-membered ring with the lead atom. The coordination of two dithiocarbamate ligands to the lead(II) center results in the formation of the neutral complex, Pb[S₂CN(C₂H₅)(C₆H₅)]₂.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the structure and bonding in the resulting complexes. nih.govresearchgate.net In the IR spectra of dithiocarbamate complexes, the position of the ν(C-N) (thioureide) and ν(C-S) bands provides information about the coordination mode of the ligand. orientjchem.org A single, unsplit ν(C-S) band typically indicates a bidentate coordination of the dithiocarbamate ligand. orientjchem.org

Derivatization and Functionalization of the Lead(II) Dithiocarbamate Scaffold

The lead(II) dithiocarbamate scaffold can be modified through derivatization and functionalization, primarily by altering the substituents on the nitrogen atom of the dithiocarbamate ligand. researchgate.net This allows for the fine-tuning of the complex's properties, such as its solubility, thermal stability, and reactivity. By introducing different alkyl or aryl groups to the amine precursor, a wide variety of dithiocarbamate ligands can be synthesized, leading to lead(II) complexes with tailored characteristics. nih.gov

Structural Elucidation and Coordination Geometry of Lead 2+ Ethylphenyldithiocarbamate

Advanced X-ray Crystallographic Analysis of Molecular and Supramolecular Architectures

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction offers an atomic-resolution view of the molecular structure. For Lead(2+) ethylphenyldithiocarbamate, this analysis reveals that the compound crystallizes into a dimeric structure. researchgate.net This means that two [Pb(EtPhdtc)2] units are associated in the crystal lattice through intermolecular interactions. The high quality of data from single crystal analysis allows for the unambiguous determination of the coordination environment around the lead(II) ion and the precise conformation of the ethylphenyldithiocarbamate ligands.

Powder X-ray Diffraction for Phase Identification and Structural Confirmation

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the phase purity of the bulk material and to verify the crystal structure determined from single-crystal analysis. The PXRD pattern of a crystalline solid is unique and serves as a fingerprint for that specific phase. For this compound, the PXRD pattern confirms the crystalline nature of the synthesized material and matches the pattern calculated from the single-crystal X-ray diffraction data, ensuring that the single crystal is representative of the bulk sample. researchgate.net This technique is also crucial for studying the products of thermal decomposition, such as the formation of lead sulfide (B99878) (PbS) nanoparticles from the [Pb(EtPhdtc)2] precursor, confirming the cubic rock salt crystalline phase of the resulting PbS. researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.518(3)
b (Å) 16.595(5)
c (Å) 12.593(4)
β (°) 114.758(5)
**Volume (ų) **1996.3(11)
Z 4

Crystallographic data for this compound.

Analysis of Lead(II) Coordination Environment and Stereochemistry

The coordination environment of the lead(II) ion in this complex is of particular interest due to the influence of its valent 6s² electrons.

The molecular structure of [Pb(EtPhdtc)2] shows that each lead(II) ion is coordinated by four sulfur atoms from two bidentate ethylphenyldithiocarbamate ligands. researchgate.net This four-coordinate arrangement results in a distorted tetrahedral geometry around the lead center. researchgate.net The dithiocarbamate (B8719985) ligands act as chelating agents, where both sulfur atoms of a single ligand bind to the lead ion. The distortion from a perfect tetrahedral geometry is significant and is a common feature in lead(II) complexes.

BondLength (Å)
Pb-S1 2.734(3)
Pb-S2 2.812(3)
Pb-S3 2.748(3)
Pb-S4 2.958(3)

Selected bond lengths for this compound.

AngleDegree (°)
S1-Pb-S2 63.83(8)
S3-Pb-S4 62.18(8)
S1-Pb-S3 85.90(8)
S2-Pb-S4 134.78(8)

Selected bond angles for this compound.

While the primary coordination number in [Pb(EtPhdtc)2] is four, lead(II) is known for its ability to exhibit a wide range of coordination numbers, from as low as two to as high as ten, with four and six being common. researchgate.net This flexibility allows for the formation of various molecular and supramolecular structures, including monomers, dimers, and polymers. In the case of this compound, the complex crystallizes as a dimer, where additional, weaker Pb···S interactions contribute to the supramolecular assembly. researchgate.net The geometry around the lead ion can be described as hemidirected, where the ligands are arranged on one side of the coordination sphere. units.itmdpi.com

Intermolecular Interactions and Supramolecular Assembly

Beyond the primary coordination sphere, a network of weaker interactions dictates the arrangement of individual complex molecules into larger, ordered structures. These non-covalent forces are crucial in understanding the solid-state properties of the compound.

In the solid state, lead(II) dithiocarbamate complexes, including ethylphenyldithiocarbamate derivatives, often exhibit a tendency to form dimeric or polymeric structures. researchgate.net This aggregation is frequently facilitated by intermolecular Pb···S interactions, where a sulfur atom from a neighboring molecule interacts with the lead center of another. researchgate.netnih.gov While direct, strong lead-lead (Pb-Pb) bonds are not typically observed, the formation of these extended structures can bring the metal centers into relatively close proximity. researchgate.net The presence and nature of these metal-metal interactions are highly dependent on the steric and electronic properties of the substituents on the dithiocarbamate ligand. In some multinuclear gold(I) dithiocarbamate complexes, aurophilic (Au···Au) interactions are a prominent feature, driving the formation of cages and chains. mdpi.com This highlights the potential for metal-metal interactions to play a significant role in the supramolecular chemistry of metal dithiocarbamates. mdpi.com

The supramolecular assembly of this compound is further stabilized by a variety of weak intermolecular interactions. Among these, C-H···M (where M is the metal, lead) interactions, often referred to as anagostic interactions, can play a role in the crystal packing. mdpi.com In these interactions, a C-H bond from an organic ligand on one molecule interacts with the electron density of the metal center of an adjacent molecule. While more commonly documented for transition metals like nickel and palladium, the principles can be extended to lead complexes. mdpi.com

Spectroscopic Characterization for Structural Insights

A suite of spectroscopic techniques provides invaluable information about the bonding, structure, and electronic properties of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Ligand Coordination Modes

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules and are essential for determining how the ethylphenyldithiocarbamate ligand coordinates to the lead(II) ion. acs.org The dithiocarbamate ligand (R₂NCS₂⁻) has several characteristic vibrational bands that are sensitive to its coordination environment. wikipedia.org

A key region of interest in the IR spectrum is the C-N stretching vibration (ν(C-N)). The position of this band provides insight into the electronic structure of the dithiocarbamate ligand. Due to the delocalization of electrons across the N-C-S₂ fragment, the C-N bond has partial double bond character. wikipedia.org The frequency of the ν(C-N) band in metal dithiocarbamates typically falls in the range of 1450-1550 cm⁻¹. researchgate.net Another important vibration is the C-S stretching mode (ν(C-S)). A single, strong band in the region of 950-1050 cm⁻¹ is indicative of a bidentate coordination mode, where both sulfur atoms of the dithiocarbamate ligand are bonded to the metal center. nih.gov In contrast, a splitting of this band would suggest a monodentate coordination.

Raman spectroscopy offers complementary information, particularly for the symmetric vibrations of the molecule. acs.orgaps.org The metal-sulfur (Pb-S) stretching vibrations are typically found in the far-infrared region (below 400 cm⁻¹) and can be observed in both IR and Raman spectra, providing direct evidence of the coordination bond. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance
ν(C-N)1450 - 1550Indicates partial double bond character of the C-N bond.
ν(C-S)950 - 1050 (single band)Suggests bidentate coordination of the ligand.
ν(Pb-S)< 400Direct evidence of the lead-sulfur coordinate bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental tool for confirming the structure of the organic ethylphenyl dithiocarbamate ligand within the complex. researchgate.netrsc.org The chemical shifts of the protons and carbons in the ethyl and phenyl groups provide a detailed map of the ligand's molecular structure.

In ¹H NMR, the signals corresponding to the ethyl protons (CH₂ and CH₃) and the aromatic protons of the phenyl group can be identified and their integration values confirm the relative number of protons in each environment. Similarly, ¹³C NMR spectroscopy shows distinct signals for the carbons of the ethyl group, the phenyl ring, and the characteristic NCS₂ carbon. researchgate.net The chemical shift of the NCS₂ carbon is particularly informative about the electronic environment of the dithiocarbamate moiety.

While ²⁰⁷Pb NMR is a viable technique due to the spin-1/2 nucleus and its natural abundance, its application to specific dithiocarbamate complexes is less commonly reported in general literature but holds potential for directly probing the lead center's environment. nanalysis.com

Table 2: Expected NMR Data for the Ethylphenyldithiocarbamate Ligand in this compound

NucleusGroupExpected Chemical Shift Range (ppm)
¹HEthyl (CH₂)3.5 - 4.5
¹HEthyl (CH₃)1.0 - 1.5
¹HPhenyl7.0 - 8.0
¹³CNCS₂190 - 210
¹³CPhenyl120 - 140
¹³CEthyl (CH₂)40 - 50
¹³CEthyl (CH₃)10 - 20

UV-Visible Spectroscopy for Electronic Transitions and Coordination

UV-Visible spectroscopy probes the electronic transitions within the this compound complex. The absorption bands observed in the UV-Vis spectrum arise from transitions of electrons between different molecular orbitals. For metal dithiocarbamate complexes, these transitions are typically categorized as either intraligand transitions or ligand-to-metal charge transfer (LMCT) transitions.

Intraligand transitions occur within the dithiocarbamate ligand itself, often corresponding to π → π* transitions within the delocalized NCS₂ group and the phenyl ring. These are usually high-energy transitions and appear in the ultraviolet region of the spectrum. nih.gov

LMCT bands involve the transfer of electron density from the sulfur atoms of the ligand to the empty orbitals of the lead(II) ion. These transitions are generally of lower energy than the intraligand transitions and may extend into the visible region, contributing to the color of the complex. The position and intensity of these bands are sensitive to the nature of the metal ion and the coordination geometry. ijcrar.comresearchgate.net The study of these electronic transitions provides insight into the electronic structure and bonding within the complex. hunterlab.com

Theoretical and Computational Investigations of Lead 2+ Ethylphenyldithiocarbamate

Quantum Chemical Approaches

Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules at the electronic level. For lead(2+) ethylphenyldithiocarbamate, these approaches have been instrumental in elucidating its bonding, structure, and spectroscopic characteristics.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and bonding in lead dithiocarbamate (B8719985) complexes. nih.gov DFT calculations, often using functionals like B3LYP, provide a detailed picture of the electron distribution and the nature of the metal-ligand bonds. nih.gov Studies on related lead(II) complexes have shown that the dithiocarbamate ligand acts as a strong chelating agent through its two sulfur atoms. nih.gov The bonding is characterized by significant covalent character in the lead-sulfur (Pb-S) bonds, which is a result of the soft nature of both the lead(II) ion and the sulfur donor atoms. wikipedia.org

The electronic properties of such complexes are largely determined by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the dithiocarbamate ligand, specifically on the sulfur atoms, while the LUMO is often centered on the metal ion. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the complex.

A key feature of dithiocarbamate ligands is the delocalization of π-electrons across the S₂C-N fragment. wikipedia.org This delocalization is represented by the resonance structures that depict a partial double bond character for the C-N bond. wikipedia.org This electronic feature enhances the basicity of the sulfur atoms, contributing to the formation of stable complexes with metal ions. wikipedia.org

Parameter Description
Functional A key component of DFT that approximates the exchange-correlation energy. B3LYP is a common hybrid functional. nih.gov
Basis Set A set of mathematical functions used to build molecular orbitals. 6-31G(d,p) is a popular choice. nih.gov
HOMO Highest Occupied Molecular Orbital. In lead dithiocarbamates, it is typically centered on the ligand.
LUMO Lowest Unoccupied Molecular Orbital. It is often localized on the lead ion.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which relates to the electronic excitation energies and chemical reactivity.

Computational methods, particularly DFT, are highly effective in predicting the molecular geometries of metal complexes with considerable accuracy. For lead(II) dithiocarbamate complexes, theoretical calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations have been used to investigate the structural changes that occur upon chelation of lead(II) with various ligands. nih.gov

In the case of this compound, the coordination geometry around the lead atom is of particular interest. Dithiocarbamate ligands can coordinate to a metal center in different ways, including as a bidentate chelating ligand or a bridging ligand. researchgate.netmdpi.com Theoretical calculations help to determine the most stable coordination mode. The predicted geometries can be compared with experimental data from techniques like X-ray crystallography to validate the computational models. nih.gov

Structural Parameter Typical Predicted Values for Lead Dithiocarbamates
Pb-S Bond Length ~2.7 - 2.9 Å
S-C Bond Length ~1.7 Å
C-N Bond Length ~1.3 - 1.4 Å (indicative of partial double bond character)
S-Pb-S Bite Angle ~65 - 70°

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, it is possible to assign the absorption bands observed in the experimental spectra to specific molecular motions. For this compound, DFT calculations can predict the frequencies of characteristic vibrations, such as the C-N, C-S, and Pb-S stretching modes.

The calculated vibrational spectrum is often scaled by a factor to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity effects. A study on lead diethyldithiocarbamate (B1195824) showed characteristic IR absorptions for C-H, C-S, and C-N stretches. nih.gov The presence of a single absorption peak for the C-S stretch can indicate the bidentate coordination of the dithiocarbamate ligand to the lead ion. nih.gov

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹)
ν(C-N) 1450 - 1550
ν(C-S) 950 - 1050
ν(Pb-S) 300 - 400

Molecular Dynamics Simulations for Solution Behavior and Condensed Phases

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a larger context, such as in solution or in the solid state. rsc.org MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. mdpi.comrsc.org

For this compound, MD simulations can be used to study its solvation in different solvents. This involves analyzing the interactions between the complex and the solvent molecules, which can influence its stability and reactivity. In the condensed phase, MD can be used to simulate the packing of molecules in a crystal lattice and to study phase transitions. Although specific MD studies on this compound are not widely reported, the methodology has been successfully applied to understand the behavior of other complex systems, including nanoparticle-ligand interactions. mdpi.com

Mechanistic Pathways and Reaction Barrier Calculations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. For reactions involving this compound, such as its thermal decomposition to form lead sulfide (B99878) (PbS), computational studies can map out the step-by-step process of bond breaking and formation. nih.gov

These calculations can help to understand how the structure of the precursor complex influences the properties of the resulting nanomaterial. nih.gov By understanding the mechanistic details, it is possible to design precursors that decompose at lower temperatures or yield materials with specific morphologies.

Computational Studies on Ligand Design Principles and Their Impact on Complex Stability and Reactivity

Computational methods are increasingly used in the rational design of new ligands with tailored properties. nih.gov In the context of lead complexes, DFT and other methods can be used to screen a variety of dithiocarbamate ligands and predict how changes in their electronic and steric properties will affect the stability and reactivity of the resulting lead complexes. researchgate.net

Applications in Materials Science As a Single Source Precursor

Utilization as a Single-Source Precursor (SSP) for Lead Sulfide (B99878) (PbS) Nanomaterials

Lead(2+) ethylphenyldithiocarbamate and related dithiocarbamate (B8719985) complexes are widely employed for the synthesis of lead sulfide (PbS) nanoparticles. Current time information in West Northamptonshire, GB.harvard.edu These SSPs offer a distinct advantage by providing a direct molecular route to PbS, often with high purity and crystallinity. Current time information in West Northamptonshire, GB.researchgate.net The use of these precursors allows for the formation of PbS with a face-centered cubic structure, a critical characteristic for its optoelectronic applications. researchgate.net The versatility of dithiocarbamate ligands allows for the fine-tuning of the precursor's properties, which in turn influences the characteristics of the resulting PbS nanomaterials. researchgate.net

The general approach involves the decomposition of the lead dithiocarbamate complex, which can be achieved through various methods, including thermal and solvothermal techniques. Current time information in West Northamptonshire, GB.researchgate.net These methods leverage the controlled breakdown of the precursor to initiate the nucleation and growth of PbS nanocrystals. The choice of synthetic route and the specific nature of the dithiocarbamate ligand play a crucial role in determining the final morphology, size, and optical properties of the PbS nanomaterials.

The thermal decomposition of lead(2+) dithiocarbamate complexes is a key process in the formation of PbS nanomaterials. While the precise decomposition pathway for this compound is not extensively detailed in the available literature, studies on similar metal dithiocarbamates provide valuable insights. The decomposition generally proceeds through the cleavage of the carbon-sulfur bonds within the dithiocarbamate ligand, leading to the formation of the metal sulfide. researchgate.net The organic byproducts are typically volatile and can be easily removed, resulting in a pure inorganic product. harvard.edu

The kinetics of this decomposition are influenced by several factors, including the chemical structure of the precursor and the heating conditions. For related transition metal dithiocarbamates, the activation energy for decomposition can vary significantly, ranging from 33.8 to 188.3 kJ mol⁻¹. mdpi.com The decomposition process for some metal dithiocarbamates has been observed to follow first-order kinetics. dntb.gov.ua

The architecture of the dithiocarbamate ligand, specifically the nature of the alkyl and aryl substituents on the nitrogen atom, has a profound impact on the thermal stability and decomposition characteristics of the resulting metal complex. researchgate.net For instance, modifications to the substituents on the dithiocarbamate ligand can alter the thermal properties of the metal complex, which in turn affects the formation of nanoparticles. researchgate.net

In a study comparing N-ethyl-N-phenyl and N-butyl-N-phenyl dithiocarbamate complexes of mercury(II), the complex with the butyl group exhibited higher thermal stability than the one with the ethyl group. ijaem.net This suggests that the size and electronic effects of the organic groups attached to the dithiocarbamate backbone can influence the temperature at which decomposition initiates and proceeds. This ability to tune the decomposition temperature by modifying the ligand structure is a key advantage in designing precursors for specific nanomaterial synthesis processes. researchgate.net

Thermogravimetric analysis (TGA) is a crucial technique for studying the thermal decomposition profiles of lead dithiocarbamate precursors. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the nature of the decomposition process.

Studies on other transition metal dithiocarbamates, such as those of copper(II) and nickel(II), show that decomposition often occurs in distinct stages. dntb.gov.ua The main decomposition of diethyl dithiocarbamato copper(II) occurs in the range of 250-350°C, while the nickel(II) complex decomposes at 290-390°C. dntb.gov.ua In many cases, the initial decomposition product is the metal sulfide. mdpi.comdntb.gov.ua

Table 1: Decomposition Data for Related Metal Dithiocarbamate Complexes

CompoundMain Decomposition Temperature Range (°C)Final ProductReference
Diethyl dithiocarbamato copper(II)250-350Copper Sulfide dntb.gov.ua
Diethyl dithiocarbamato nickel(II)290-390Nickel Sulfide dntb.gov.ua
Bis(N-ethyl-N-phenyl dithiocarbamate) mercury(II)~180 onwardsVolatilization ijaem.net
Bis(N-butyl-N-phenyl dithiocarbamate) mercury(II)~211 onwardsVolatilization ijaem.net

Solvothermal and solution-phase thermolysis are widely used methods for synthesizing PbS nanoparticles from this compound and related precursors. Current time information in West Northamptonshire, GB.researchgate.net These techniques involve heating a solution or suspension of the precursor in a high-boiling-point solvent. harvard.edu The solvent not only acts as a medium for the reaction but can also play a role in controlling the growth and morphology of the resulting nanoparticles. Current time information in West Northamptonshire, GB.

The solvothermal approach allows for synthesis at relatively low temperatures and can be adapted to produce a variety of nanoparticle shapes and sizes. ijaem.net For instance, PbS nanoparticles have been successfully synthesized by thermolyzing a lead dithiocarbamate precursor in a coordinating solvent. ijaem.net

The choice of solvent and the use of capping agents are critical in controlling the morphology of the synthesized PbS nanoparticles. Current time information in West Northamptonshire, GB. Solvents with high boiling points are often used to achieve the necessary decomposition temperature of the precursor. harvard.edu Coordinating solvents can interact with the surface of the growing nanoparticles, influencing their shape. ijaem.net

Capping agents, such as oleylamine (B85491), hexadecylamine, and tri-n-octylphosphine oxide (TOPO), are organic molecules that bind to the surface of the nanoparticles during their formation. Current time information in West Northamptonshire, GB. This binding prevents agglomeration and can direct the growth of specific crystal facets, leading to the formation of different morphologies like spheres, cubes, and rods. Current time information in West Northamptonshire, GB.researchgate.net For example, the use of oleylamine as a capping agent with a 1,10-phenanthroline (B135089) adduct of lead(II) bis(N-ethyl-N-phenyldithiocarbamate) resulted in spherical PbS nanoparticles. Current time information in West Northamptonshire, GB.researchgate.net The interaction between the capping ligand and the nanoparticle surface is a key factor in determining the final particle shape.

Table 2: Influence of Capping Agents on PbS Nanoparticle Morphology

PrecursorCapping AgentResulting MorphologyReference
1,10-Phenanthroline adduct of Lead(II) bis(N-ethyl-N-phenyldithiocarbamate)OleylamineSpherical Current time information in West Northamptonshire, GB.researchgate.net
1,10-Phenanthroline adduct of Lead(II) bis(N-butyl-N-phenyldithiocarbamate)OleylamineShort rods researchgate.net
Lead(II) complexes of piperidine (B6355638) and tetrahydroquinoline dithiocarbamateHexadecylamine, dodecylamine, decylamine, oleylamineVarying shapes researchgate.net
Lead saltsHexadecylamine (HDA)Spheres, elongated particles, cubes
Lead saltsTri-n-octylphosphine oxide (TOPO)Rods

The temperature of the synthesis and the concentration of the precursor are crucial parameters that significantly influence the properties of the resulting PbS nanomaterials. researchgate.net The reaction temperature can affect the rate of decomposition of the precursor, the nucleation and growth rates of the nanoparticles, and consequently their final size and shape. For instance, the thermolysis of some dialkyldithiocarbamato lead(II) derivatives in oleylamine at 60 °C and 80 °C produced nearly spherical and cubic PbS nanoparticles, respectively, from the same precursor. researchgate.net At higher temperatures, such as 150 °C, the same precursors yielded spherical morphologies. Current time information in West Northamptonshire, GB.

Increasing the deposition temperature in a chemical bath deposition (CBD) process for PbS thin films has been shown to lead to an increase in grain size. Similarly, the concentration of the reactants can influence the particle size. The optical properties, such as the band gap, are also dependent on the synthesis temperature, with variations observed in PbS nanoparticles synthesized at different temperatures.

Comparative Studies with Other Lead Ii Dithiocarbamate Complexes

Impact of Alkyl/Aryl Substituents on Ligand and Complex Properties

The electronic and steric properties of the alkyl and aryl substituents attached to the nitrogen atom of the dithiocarbamate (B8719985) ligand (R₂NCS₂⁻) play a pivotal role in modulating the characteristics of both the ligand and the resulting lead(II) complex. These substituents can influence the electron density distribution within the dithiocarbamate moiety, which in turn affects the stability and reactivity of the complex.

Studies have shown that the nature of these substituents can alter the double bond character of the S₂C-N bond. For instance, research on lead(II) dithiocarbamate complexes with benzyl (B1604629) and furfuryl groups has indicated that an increase in the length of the alkyl chain bonded to the nitrogen atom leads to an increase in the S₂CN double bond character. nih.gov This modification of the electronic structure can have a cascading effect on the properties of the complex, including its solubility and thermal stability. The versatility of dithiocarbamate ligands stems from the ability to fine-tune their properties by judiciously selecting these organic substituents. nih.gov

The introduction of different functional groups on the precursor compounds can also lead to variations in the properties of the resulting nanomaterials. For example, a study comparing lead(II) bis(N-ethyl-N-phenyldithiocarbamate) and lead(II) bis(N-butyl-N-phenyldithiocarbamate) as precursors for PbS nanoparticles demonstrated that the different alkyl groups influenced the morphology of the final product. mdpi.com The choice between different alkyl or aryl groups, such as in lead(II) diethyldithiocarbamate (B1195824) versus lead(II) diphenyldithiocarbamate, can significantly impact the metal-chelating ability of the ligand. nih.gov

Table 1: Influence of Substituents on Lead(II) Dithiocarbamate Properties

Substituent TypeImpact on Ligand/Complex PropertiesReference
Alkyl Chain LengthLonger chains can increase the S₂C=N double bond character. nih.gov
Alkyl vs. Aryl GroupsInfluences metal-chelating ability, with phenyl groups showing enhanced chelation over ethyl groups. nih.gov
Functional GroupsDifferent functional groups on the precursor can alter the morphology of the resulting nanoparticles. mdpi.com

Comparison of Coordination Chemistry and Structural Features

The coordination chemistry of lead(II) dithiocarbamate complexes is diverse, with the substituents on the dithiocarbamate ligand influencing the resulting molecular structure. Generally, dithiocarbamate ligands act as bidentate chelating agents, binding to the lead(II) ion through both sulfur atoms. nih.gov This chelation often results in a distorted tetrahedral geometry around the central lead atom. researchgate.net

However, the nature of the organic groups can lead to different supramolecular assemblies. For example, a comparative study of lead(II) N-ethyl-N-phenyl dithiocarbamate, [Pb(EtPhdtc)₂], and lead(II) N-benzylmethyl dithiocarbamate, [Pb(BzyMedtc)₂], revealed significant structural differences. researchgate.net While both complexes exhibited a distorted tetrahedral geometry around the Pb(II) ion, [Pb(EtPhdtc)₂] crystallized as a dimeric structure with Pb-Pb and Pb-S interactions. In contrast, [Pb(BzyMedtc)₂] formed a monomeric complex with weak C-H interactions. researchgate.net This demonstrates that even subtle changes in the substituents can have a profound impact on the solid-state structure of the complex.

The formation of adducts with other ligands, such as 1,10-phenanthroline (B135089), can further modify the coordination environment of the lead(II) center. In such adducts, the dithiocarbamate ligand typically remains bonded in a bidentate fashion to the lead atom. mdpi.com The versatility of dithiocarbamates allows them to form stable complexes with a wide range of metals in various oxidation states and coordination geometries, including square planar, tetrahedral, and octahedral. nih.gov

Contrasting Thermal Decomposition Behavior and Precursor Efficacy

Lead(II) dithiocarbamate complexes are widely employed as single-source precursors for the synthesis of lead sulfide (B99878) (PbS) nanoparticles through thermal decomposition. mdpi.comresearchgate.net The decomposition temperature and the nature of the precursor have a significant influence on the size, morphology, and crystalline phase of the resulting PbS nanoparticles.

Thermogravimetric analysis of lead(II) complexes, including [Pb(EtPhdtc)₂], shows that they decompose to yield lead sulfide. researchgate.net The temperature at which this decomposition occurs is a critical parameter. For instance, the thermolysis of [Pb(EtPhdtc)₂] in oleic acid at different temperatures (120°C, 160°C, and 200°C) resulted in PbS nanoparticles with varying average crystallite sizes. researchgate.net Similarly, the decomposition of lead(II) xanthate precursors is also temperature-dependent, with complete decomposition occurring at temperatures of 150°C or higher. acs.org

The choice of the dithiocarbamate ligand directly impacts the precursor's efficacy. A study using 1,10-phenanthroline adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) showed that the precursor with the shorter ethyl group, [Pb(L¹)₂phen], produced more uniform, spherical PbS nanoparticles. In contrast, the precursor with the longer butyl group, [Pb(L²)₂phen], led to the formation of short rods. mdpi.com This highlights that the precursor's molecular structure is a key determinant of the final nanoparticle morphology. The use of different precursors has been shown to be a significant factor in controlling the shape and size of the synthesized PbS nanoparticles. mdpi.com

Table 2: Effect of Precursor and Temperature on PbS Nanoparticle Synthesis

PrecursorDecomposition Temperature (°C)Resulting Nanoparticle CharacteristicsReference
[Pb(EtPhdtc)₂]120Average crystallite size of 2.64 nm researchgate.net
[Pb(EtPhdtc)₂]160Average crystallite size of 4.12 nm researchgate.net
[Pb(EtPhdtc)₂]200Average crystallite size of 1.93 nm researchgate.net
[Pb(BzyMedtc)₂]120Average crystallite size of 6.61 nm researchgate.net
[Pb(BzyMedtc)₂]160Average crystallite size of 13.88 nm researchgate.net
[Pb(BzyMedtc)₂]200Average crystallite size of 10.82 nm researchgate.net
[Pb(L¹)₂phen] (ethyl)Not specifiedSpherical morphology mdpi.com
[Pb(L²)₂phen] (butyl)Not specifiedShort rods mdpi.com

Ligand Design Strategies for Tunable Material Properties

The targeted design of dithiocarbamate ligands offers a powerful strategy for tuning the properties of the resulting lead sulfide nanomaterials. By systematically modifying the ligand structure, it is possible to control aspects such as the size, shape, and surface chemistry of the nanoparticles.

One effective strategy involves the formation of adducts. The synthesis of 1,10-phenanthroline adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) has been shown to be a successful approach for creating novel precursors. mdpi.com The presence of the phenanthroline ligand modifies the precursor's decomposition pathway, which in turn influences the characteristics of the resulting PbS nanoparticles. This approach allows for a finer control over the final material properties compared to using the simple dithiocarbamate complex alone.

Another key aspect of ligand design is the choice of the organic substituents on the dithiocarbamate. As previously discussed, varying the alkyl or aryl groups can alter the precursor's solubility, thermal stability, and reactivity, all of which are critical parameters in the synthesis of nanomaterials. mdpi.comacs.org The ability to tailor the ligand structure provides a versatile toolkit for materials scientists aiming to produce PbS nanoparticles with specific, desired properties for various applications. The modification of organic substituents allows for the fine-tuning of the chemical properties of these complexes. researchgate.net

Future Research Directions and Unexplored Academic Avenues

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The characterization of lead(2+) ethylphenyldithiocarbamate and its analogues has traditionally relied on standard spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy. sysrevpharm.orgajrconline.orgnih.gov These methods provide valuable information about the final structure and bonding of the synthesized complex. For instance, FTIR is crucial for identifying the characteristic vibrations of the dithiocarbamate (B8719985) ligand, particularly the C-N and C-S stretching frequencies, which indicate the nature of the coordination to the lead center. nih.gov

However, these conventional, often ex-situ, methods offer limited insight into the dynamic processes of complex formation, decomposition, or its transformation into other materials, such as lead sulfide (B99878) (PbS) nanocrystals. researchgate.netacs.org A significant frontier in research is the application of advanced, time-resolved spectroscopic techniques for real-time, in-situ monitoring.

Future avenues include:

In-Situ Synchrotron X-ray Diffraction: While preliminary studies have used synchrotron powder diffraction to monitor the thermal decomposition of dithiocarbamate precursors, acs.org more extensive use could elucidate the precise crystalline phases and intermediate species that form during material growth. This would provide a direct window into the kinetics of phase transitions and nanocrystal formation.

Time-Resolved Raman and IR Spectroscopy: These techniques can track changes in vibrational modes with high temporal resolution. Applying them to the synthesis or decomposition of this compound would allow researchers to observe the cleavage and formation of specific bonds in real-time, offering a mechanistic understanding that is currently absent.

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide element-specific information about the local coordination environment and oxidation state of the lead atom throughout a reaction. This would be invaluable for understanding the subtle electronic changes that occur during ligand exchange or thermal degradation.

Interactive Table: Table 1. Common Spectroscopic Data for Dithiocarbamate Complexes This table summarizes typical spectroscopic features used to characterize dithiocarbamate complexes, providing a baseline from which advanced, real-time studies can be developed.

Spectroscopic TechniqueKey Spectral Region / SignalInformation ObtainedReference
FTIR~1463 cm⁻¹ν(C-N) stretching of the thioureide bond sysrevpharm.org
FTIR~980-1002 cm⁻¹ν(C-S) stretching, indicates bidentate coordination sysrevpharm.orgnih.gov
¹H NMR~10.4 ppmBroad singlet for N-H proton (in protonated ligands) ajrconline.org
UV-Vis~266 nm and ~329 nmπ→π* transitions within the dithiocarbamate ligand sysrevpharm.orgresearchgate.net
ESRg-valuesUsed for paramagnetic metal complexes (e.g., Cu(II)) to study metal-ligand bonding ajrconline.org

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound typically follows a conventional route involving the reaction of N-ethyl-N-phenylamine with carbon disulfide in the presence of a base, followed by the addition of a lead(II) salt. sysrevpharm.orgresearchgate.net While effective, these methods often rely on organic solvents. The increasing demand for environmentally benign chemical processes necessitates the exploration of novel and greener synthetic strategies. mdpi.com

Future avenues include:

Solvent-Free and Catalyst-Free Reactions: Research has shown that dithiocarbamates can be synthesized efficiently in one-pot reactions of amines, carbon disulfide, and alkyl halides under solvent-free conditions. organic-chemistry.org Applying this catalyst-free, high atom-economy approach to this compound could significantly reduce chemical waste.

Aqueous and Benign Solvent Systems: The use of water as a reaction medium has proven effective and can lead to high yields for some dithiocarbamate complexes. nih.gov Further exploration of water-based synthesis, as well as other green solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), which have been used for other dithiocarbamates, presents a promising research direction. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of metal complexes. sysrevpharm.org A systematic study of microwave-assisted synthesis for this compound could lead to more efficient and rapid production protocols.

Mechanochemistry: Ball-milling techniques, which involve reactions in the solid state, offer a solvent-free alternative for generating chemical compounds. organic-chemistry.org Investigating the mechanochemical synthesis of this complex from its solid precursors could provide a highly sustainable manufacturing route.

Interactive Table: Table 2. Comparison of Synthetic Approaches for Dithiocarbamates This table contrasts conventional methods with emerging green chemistry approaches, highlighting the potential for more sustainable synthesis of this compound.

ApproachTypical ConditionsAdvantagesDisadvantagesReference
ConventionalOrganic solvents (e.g., ethanol (B145695), chloroform), refluxWell-established, reliableUse of volatile organic compounds (VOCs), often requires heating sysrevpharm.orgresearchgate.net
Aqueous SynthesisWater as solventEnvironmentally friendly, high yields reportedLimited by reactant solubility nih.gov
Solvent-FreeNeat reactants, often one-potHigh atom economy, no solvent wasteMay require specific reaction conditions organic-chemistry.org
Green SolventsDeep Eutectic Solvents (DES), Polyethylene Glycol (PEG)Recyclable, biodegradable solvents, fast reaction timesSolvent recovery and purification needed rsc.org

Deeper Computational Modeling of Complex Reaction Dynamics and Material Growth

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to corroborate the experimental structures of dithiocarbamate complexes, confirming geometries such as the distorted tetrahedral arrangement around the lead(II) ion. researchgate.netmdpi.comresearchgate.netrsc.org These studies provide a static picture of the final molecule. The next frontier is to use computational modeling to understand dynamic processes and predict material properties.

Future avenues include:

Modeling Reaction Pathways: DFT calculations can be used to map the potential energy surface of the synthesis reaction, identifying transition states and reaction intermediates. This would provide a detailed mechanistic understanding of how the complex forms, complementing the real-time spectroscopic data.

Simulating Thermal Decomposition: The use of lead(2+) dithiocarbamates as single-source precursors for PbS nanoparticles is a key application. nih.govresearchgate.nettandfonline.commdpi.com Simulating the thermal decomposition process using methods like ab initio molecular dynamics (AIMD) could reveal the step-by-step bond-breaking and bond-forming events that lead to the nucleation and growth of PbS, offering insights into how to control nanoparticle morphology.

Predicting Electronic and Optical Properties: More advanced computational methods can be used to accurately predict the electronic band structure and optical absorption spectra of materials derived from these precursors. This predictive power can guide the design of new precursors for PbS nanocrystals with tailored band gaps for specific applications, such as solar cells or photodetectors. mdpi.com

Molecular Docking and Supramolecular Interactions: For dithiocarbamate complexes, computational studies have explored intermolecular interactions and molecular docking with biological targets. rsc.orga2zjournals.com Applying these models to this compound could help in understanding its crystal packing forces and predict its interactions with surfaces or other molecules, which is relevant for its application in materials science.

Potential for Derivatization Towards New Coordination Architectures

The chemical structure of the dithiocarbamate ligand is highly versatile. mdpi.com The properties of the resulting metal complex can be finely tuned by modifying the substituent groups on the nitrogen atom. For this compound, the ethyl and phenyl groups are merely one of countless possibilities. A systematic exploration of derivatization offers a vast and largely unexplored avenue for creating novel coordination architectures with unique properties.

Future avenues include:

Introducing Functional Groups: Attaching functional groups (e.g., hydroxyl, amino, or long alkyl chains) to the phenyl ring of the ligand could introduce new functionalities. For example, hydroxyl groups could act as hydrogen-bonding sites, influencing crystal packing and supramolecular assembly. rsc.org Long alkyl chains have been shown to affect the morphology of resulting nanoparticles. mdpi.com

Creating Bridging Ligands: Designing dithiocarbamate ligands that can bridge multiple lead centers could lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity or unique electronic conductivity.

Mixed-Ligand Complexes: The coordination sphere of the lead atom can be expanded by introducing secondary ligands, such as phosphines or nitrogen-based chelators like 1,10-phenanthroline (B135089). mdpi.commdpi.com This approach creates heteroleptic complexes with modified geometries and electronic properties, potentially enhancing their stability or utility as precursors.

Chiral Dithiocarbamates: The introduction of chiral centers into the ligand structure can lead to the formation of chiral metal complexes. rsc.org These materials are of interest for applications in asymmetric catalysis and chiral recognition. Synthesizing and characterizing chiral analogues of this compound is a completely unexplored area.

The exploration of these derivatization strategies, guided by computational modeling and characterized by advanced spectroscopy, represents a holistic approach to advancing the chemistry of lead(2+) dithiocarbamate complexes from simple molecules to sophisticated, functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing lead(2+) ethylphenyldithiocarbamate, and how can purity be optimized?

  • Methodological Answer :

  • Synthesis typically involves reacting sodium ethylphenyldithiocarbamate with lead nitrate in a 2:1 molar ratio under nitrogen to prevent oxidation.
  • Purification via recrystallization using ethanol-water mixtures improves purity. Monitor reaction progress using UV-Vis spectroscopy to confirm ligand-metal coordination (λmax ~350–400 nm) .
  • Elemental analysis (C, H, N, S, Pb) and FTIR (C=S stretching at ~950–1050 cm⁻¹) validate structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction for precise structural determination, focusing on Pb–S bond lengths (typically 2.6–2.8 Å) and coordination geometry.
  • Spectrochemical techniques:
  • FTIR : Identify dithiocarbamate ligand vibrations (e.g., ν(C–N) at ~1450–1500 cm⁻¹).
  • NMR : ¹H and ¹³C NMR in DMSO-d6 to confirm ligand integrity (absence of free ethylphenyl groups).
  • Conductivity measurements in DMF (non-electrolytic behavior confirms neutral complex formation) .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer :

  • Stability tests:
  • Thermal stability via TGA (decomposition onset ~200°C).
  • pH-dependent stability: Use UV-Vis to monitor ligand dissociation in acidic (pH < 3) or alkaline (pH > 10) conditions.
  • Store in inert atmospheres (e.g., argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) enhance understanding of this compound’s electronic behavior?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to:
  • Optimize geometry and compare with crystallographic data.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity.
  • Simulate IR/NMR spectra for cross-validation with experimental data.
  • Software: Gaussian or ORCA with LANL2DZ basis set for Pb .

Q. What experimental strategies resolve contradictions in reported stability constants of lead-dithiocarbamate complexes?

  • Methodological Answer :

  • Compare methodologies across studies:
  • Potentiometric titration vs. UV-Vis spectrophotometry for stability constant determination.
  • Control ionic strength (e.g., 0.1 M KNO3) and temperature (25°C) to standardize conditions.
  • Use multivariate statistical analysis to identify outliers or systematic errors in literature data .

Q. How does this compound’s reactivity differ from analogous zinc or cadmium dithiocarbamates?

  • Methodological Answer :

  • Comparative studies:
  • Kinetic studies : Measure substitution rates with competing ligands (e.g., EDTA).
  • Electrochemical analysis : Cyclic voltammetry to compare redox potentials (Pb²⁺/Pb⁰ vs. Zn²⁺/Zn).
  • Structural differences: Larger ionic radius of Pb²⁺ (1.19 Å) vs. Zn²⁺ (0.74 Å) affects coordination geometry and ligand lability .

Q. What are the ethical and safety protocols for handling this compound in collaborative research?

  • Methodological Answer :

  • Safety : Use fume hoods, PPE (gloves, lab coats), and regular blood lead level monitoring for personnel.
  • Data ethics : Anonymize datasets in AI-driven studies (e.g., spectral analysis algorithms) to prevent bias in predictive models .

Data Analysis and Experimental Design

Q. How to design experiments investigating this compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Fluorescence quenching assays : Monitor tryptophan residue interactions in proteins (e.g., BSA).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular docking : Use AutoDock Vina to predict binding sites and affinity .

Q. What advanced techniques validate the environmental persistence of this compound in soil/water systems?

  • Methodological Answer :

  • LC-MS/MS : Quantify degradation products (e.g., ethylphenyldithiocarbamic acid).
  • Microcosm studies : Simulate environmental conditions (pH, microbial activity) to track Pb release via ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.